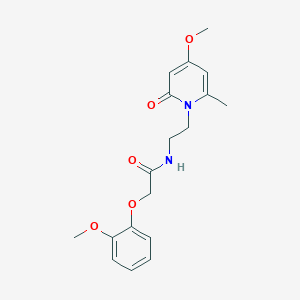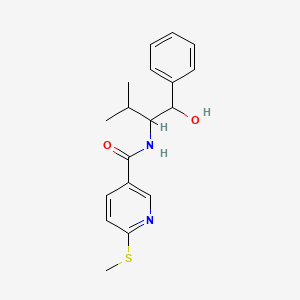![molecular formula C18H22N2O5 B2984354 Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859859-66-8](/img/structure/B2984354.png)
Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, also known as EMCP, is a chemical compound that has been attracting attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate and related compounds have been a subject of interest in organic chemistry due to their potential in various synthetic and chemical reaction studies. For example, derivatives of ethyl piperazine-1-carboxylate have been synthesized and investigated for their chemical properties and reactions with secondary amines and aromatic aldehydes, showcasing the versatility of piperazine derivatives in organic synthesis (Vasileva et al., 2018). These studies contribute to the broader understanding of the chemical behavior and potential applications of piperazine-based compounds in medicinal chemistry and drug design.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of piperazine derivatives. For instance, novel 1,2,4-triazole derivatives incorporating piperazine nuclei have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various microorganisms, indicating the potential of piperazine derivatives as antimicrobial agents (Fandaklı et al., 2012). Similarly, microwave-assisted synthesis of hybrid molecules containing piperazine and cephalosporanic or penicillanic acid moieties has been explored, with some compounds exhibiting good to moderate antimicrobial activity (Başoğlu et al., 2013). These findings underscore the potential of piperazine derivatives in developing new antimicrobial agents.
Biological Activities and Pharmacological Evaluation
The exploration of biological activities and pharmacological evaluation of piperazine derivatives extends beyond antimicrobial properties. For example, substituted piperazine-ethyl-amide derivatives have been studied for their agonism potential on 5-HT1A receptors, a crucial target in neuropharmacology. These studies have demonstrated the conserved activity of ethyl and hexyl derivatives, highlighting the significance of the piperazine scaffold in modulating receptor activity (Dilly et al., 2011). Such research contributes to the development of novel therapeutic agents targeting central nervous system disorders.
Structural and Crystallographic Studies
Structural and crystallographic studies of piperazine derivatives have provided valuable insights into their molecular configurations and interactions. The crystal structure analysis of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has shed light on the conformation and spatial arrangement of piperazine rings, facilitating a deeper understanding of their chemical and biological properties (Faizi et al., 2016). Such studies are crucial for designing compounds with desired biological activities and physicochemical properties.
Propiedades
IUPAC Name |
ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-18(23)20-6-4-19(5-7-20)11-13-9-17(22)25-16-8-12(2)15(21)10-14(13)16/h8-10,21H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAKAABPZFSIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2984275.png)
![N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984276.png)

![N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984282.png)
![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)
![8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2984285.png)
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2984287.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide](/img/structure/B2984288.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2984289.png)
![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2984290.png)

![N-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2984294.png)